MFCD18314541

Description

For this discussion, we focus on CAS 1046861-20-4 (MDL: MFCD13195646), a boronic acid derivative, as a representative compound due to its relevance in synthetic chemistry and functional similarity to other halogenated aromatic compounds . This compound, with the molecular formula C₆H₅BBrClO₂, is characterized by its bromo- and chloro-substituted phenyl ring and boronic acid functional group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its physicochemical properties, such as high GI absorption and moderate solubility (0.24 mg/mL), suggest utility in pharmaceutical and materials science applications .

Properties

IUPAC Name |

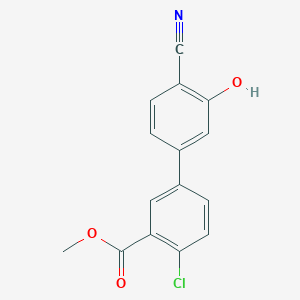

methyl 2-chloro-5-(4-cyano-3-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c1-20-15(19)12-6-9(4-5-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-7,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQMFCXKJVKXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684986 | |

| Record name | Methyl 4-chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-63-6 | |

| Record name | Methyl 4-chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 4-chlorophenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Diazotization and Sandmeyer Reaction: The amine group is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the cyano group.

Esterification: The final step involves esterification to introduce the methoxycarbonyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: : In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: : The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs.

Industry: : In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol involves its interaction with specific molecular targets. The phenol moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The cyano group can also interact with enzymes and receptors, modulating their activity.

Similar Compounds

5-(4-Chlorophenyl)-2-cyanophenol: Lacks the methoxycarbonyl group.

5-(4-Methoxycarbonylphenyl)-2-cyanophenol: Lacks the chloro group.

5-(4-Chloro-3-methylphenyl)-2-cyanophenol: Has a methyl group instead of a methoxycarbonyl group.

Uniqueness: : The presence of both the chloro and methoxycarbonyl groups in 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol imparts unique chemical properties, making it more versatile in various chemical reactions and applications compared to its similar counterparts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural similarity, functional groups, or synthetic applications:

(3-Bromo-5-chlorophenyl)boronic acid

- CAS: Not explicitly stated (similarity score: 0.87 to CAS 1046861-20-4) .

- Molecular Formula : C₆H₅BBrClO₂ (identical to the reference compound).

- Key Differences :

- Substituent Position : Bromine and chlorine substituents are positioned at the 3- and 5- sites on the phenyl ring, compared to the reference compound’s 6-bromo-2,3-dichloro configuration.

- Polarity : Higher molecular polarity (TPSA = 40.46 Ų vs. 34.2 Ų in similar compounds) due to boronic acid group orientation .

- Applications : Preferred in asymmetric synthesis due to steric effects from substituent positioning .

4-Bromo-2-chlorobenzoic acid (CAS 1761-61-1)

- MDL : MFCD00003330 .

- Molecular Formula : C₇H₅BrClO₂.

- Key Differences :

- Functional Group : Carboxylic acid (-COOH) instead of boronic acid (-B(OH)₂), altering reactivity in nucleophilic reactions.

- Solubility : Higher aqueous solubility (0.687 mg/mL) due to carboxylic acid’s ionization .

- LogP : Lower lipophilicity (XLOGP3 = 2.15 vs. 2.78 in boronic acid analogs), impacting membrane permeability .

2-(4-Nitrophenyl)benzimidazole (CAS 428854-24-4)

- MDL : MFCD22741544 .

- Molecular Formula : C₁₇H₁₅FN₈.

- Key Differences: Heterocyclic Core: Benzimidazole-pyrazolo[3,4-b]pyridine hybrid structure vs. planar aromatic boronic acid. Moderate for benzimidazole) . Synthetic Complexity: Higher synthetic accessibility score (2.07 vs. 3.45 for benzimidazole derivatives) .

Data Tables

Table 1: Physicochemical Properties

Discussion of Key Findings

- Structural Impact on Reactivity : Boronic acids (e.g., CAS 1046861-20-4) exhibit higher cross-coupling efficiency compared to carboxylic acid analogs (CAS 1761-61-1) due to the -B(OH)₂ group’s ability to transmetalate with palladium catalysts .

- Solubility-Bioactivity Trade-off : While benzoic acid derivatives (CAS 1761-61-1) show better aqueous solubility, their lower LogP limits blood-brain barrier penetration compared to boronic acids .

- Heterocyclic Complexity : Benzimidazole derivatives (CAS 428854-24-4) require multi-step synthesis but offer tailored bioactivity, contrasting with boronic acids’ straightforward modular synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.